2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 3,4-difluoroaniline, and oxan-4-yl derivatives. The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or oxan-4-yl groups.
Reduction: Reduction reactions could be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound might be studied for its interactions with specific biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They might exhibit anti-inflammatory, antiviral, or anticancer activities, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-(3,4-difluorophenyl)-pyrimidin-4-amine: Lacks the oxan-4-yl group.
N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine: Lacks the cyclopropyl group.
2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine: Lacks the difluorophenyl group.
Uniqueness
The presence of the cyclopropyl, difluorophenyl, and oxan-4-yl groups in the same molecule makes 2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine unique. These groups can confer specific chemical and biological properties, such as increased stability, enhanced binding affinity, or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C18H19F2N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(3,4-difluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H19F2N3O/c19-14-4-3-13(9-15(14)20)21-17-10-16(11-5-7-24-8-6-11)22-18(23-17)12-1-2-12/h3-4,9-12H,1-2,5-8H2,(H,21,22,23) |
InChI Key |
ALPKEHYBFCVMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NC3=CC(=C(C=C3)F)F)C4CCOCC4 |
Origin of Product |
United States |
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